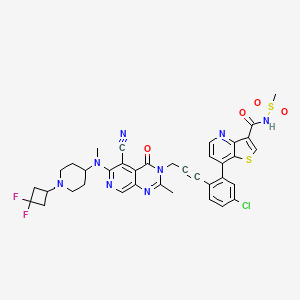

eIF4E-IN-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C37H33ClF2N8O4S2 |

|---|---|

Molecular Weight |

791.3 g/mol |

IUPAC Name |

7-[5-chloro-2-[3-[5-cyano-6-[[1-(3,3-difluorocyclobutyl)piperidin-4-yl]-methylamino]-2-methyl-4-oxopyrido[3,4-d]pyrimidin-3-yl]prop-1-ynyl]phenyl]-N-methylsulfonylthieno[3,2-b]pyridine-3-carboxamide |

InChI |

InChI=1S/C37H33ClF2N8O4S2/c1-21-44-30-19-43-34(46(2)24-9-13-47(14-10-24)25-16-37(39,40)17-25)28(18-41)31(30)36(50)48(21)12-4-5-22-6-7-23(38)15-27(22)26-8-11-42-32-29(20-53-33(26)32)35(49)45-54(3,51)52/h6-8,11,15,19-20,24-25H,9-10,12-14,16-17H2,1-3H3,(H,45,49) |

InChI Key |

QYMHJCNNNOKGHG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=CN=C(C(=C2C(=O)N1CC#CC3=C(C=C(C=C3)Cl)C4=C5C(=NC=C4)C(=CS5)C(=O)NS(=O)(=O)C)C#N)N(C)C6CCN(CC6)C7CC(C7)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of eIF4E Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The eukaryotic translation initiation factor 4E (eIF4E) is a pivotal regulator of cap-dependent mRNA translation, a fundamental process for protein synthesis. By binding to the 7-methylguanosine (m7G) cap structure at the 5' end of mRNAs, eIF4E facilitates the assembly of the eIF4F complex, which is crucial for recruiting ribosomes to the mRNA and initiating translation.[1][2] Dysregulation of eIF4E activity is a hallmark of many cancers, where its overexpression leads to the preferential translation of oncogenes involved in cell proliferation, survival, and metastasis, establishing eIF4E as a compelling therapeutic target.[1][3]

This technical guide provides a comprehensive overview of the mechanisms of action of eIF4E inhibitors. While this document was initially requested to focus on a specific agent designated "eIF4E-IN-2," a thorough review of the scientific literature did not yield any publicly available information on a compound with this name. Therefore, this guide will focus on the established principles of eIF4E inhibition, utilizing data from well-characterized inhibitors to illustrate the core concepts and experimental methodologies employed in this field. We will delve into the molecular interactions, signaling pathways, and experimental protocols relevant to the discovery and characterization of novel eIF4E-targeted therapeutics.

Core Mechanism of eIF4E-Mediated Translation Initiation

eIF4E's primary function is to recognize and bind the m7G cap of mRNA. This binding event is the rate-limiting step in cap-dependent translation.[4] Upon binding the cap, eIF4E recruits the large scaffolding protein eIF4G, which in turn recruits the RNA helicase eIF4A.[1] This heterotrimeric complex, known as eIF4F, unwinds the secondary structure in the 5' untranslated region (UTR) of the mRNA, allowing for the binding of the 43S pre-initiation complex and subsequent initiation of translation.[5]

The activity of eIF4E is tightly regulated by two major signaling pathways:

-

PI3K/Akt/mTOR Pathway: The mTOR kinase phosphorylates the eIF4E-binding proteins (4E-BPs). In their hypophosphorylated state, 4E-BPs bind to the same site on eIF4E as eIF4G, competitively inhibiting the formation of the eIF4F complex.[6][7] Phosphorylation of 4E-BPs by mTOR causes their dissociation from eIF4E, allowing eIF4G to bind and translation to proceed.[5][6]

-

Ras/MAPK/MNK Pathway: The MAPK-interacting kinases (MNK1 and MNK2) are activated downstream of the Ras/MAPK pathway and phosphorylate eIF4E on Serine 209.[5][8] This phosphorylation is associated with enhanced oncogenic activity of eIF4E.[8]

Strategies for eIF4E Inhibition

Therapeutic strategies to inhibit eIF4E function can be broadly categorized into three main approaches:

-

Cap-Competitive Inhibition: These inhibitors directly bind to the m7G cap-binding pocket of eIF4E, preventing its association with mRNA. Many of these are guanine analogues.[9]

-

Disruption of the eIF4E-eIF4G Interaction: These inhibitors target the protein-protein interface between eIF4E and eIF4G, preventing the formation of the active eIF4F complex.[10]

-

Inhibition of Upstream Signaling: This indirect approach involves targeting kinases in the PI3K/Akt/mTOR or Ras/MAPK/MNK pathways to modulate eIF4E activity.[10]

Quantitative Data on eIF4E Inhibitors

The following table summarizes key quantitative parameters for representative eIF4E inhibitors from the literature. This data is essential for comparing the potency and efficacy of different compounds.

| Inhibitor Class | Example Compound | Target Interaction | Biochemical Potency (Kd/Ki/IC50) | Cellular Potency (IC50) | Reference |

| 4E-BP Mimetics | 4E-BP1 (hypophosphorylated) | eIF4E-eIF4G Interaction | Kd ≈ 10 nM | - | [11] |

| 4E-BP2 (hypophosphorylated) | eIF4E-eIF4G Interaction | Kd ≈ 3 nM | - | [11] | |

| Covalent Inhibitors | Compound 12 (Arylsulfonyl fluoride) | Covalent modification of Lys162 | - | Inhibits cap-dependent translation | [9] |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in eIF4E function and its inhibition is crucial for a clear understanding. The following diagrams, generated using the DOT language, illustrate the core signaling pathway, a typical experimental workflow for inhibitor characterization, and the logical relationship of eIF4E inhibition strategies.

Figure 1: Simplified signaling pathway regulating eIF4E activity.

Figure 2: General experimental workflow for eIF4E inhibitor discovery.

Figure 3: Logical relationship of eIF4E inhibition strategies.

Experimental Protocols

Detailed and robust experimental protocols are fundamental to the characterization of eIF4E inhibitors. Below are generalized methodologies for key experiments.

Fluorescence Polarization (FP) Assay for eIF4E-Cap Binding

This assay measures the binding of an inhibitor to the eIF4E cap-binding pocket by competing with a fluorescently labeled cap analog.

-

Reagents and Materials:

-

Recombinant human eIF4E protein

-

Fluorescently labeled m7GTP analog (e.g., BODIPY-FL-m7GTP)

-

Assay buffer (e.g., 20 mM HEPES pH 7.5, 100 mM KCl, 0.5 mM EDTA, 1 mM DTT, 0.01% Tween-20)

-

Test inhibitor compounds

-

384-well, low-volume, black microplates

-

Plate reader capable of measuring fluorescence polarization

-

-

Procedure:

-

Prepare a solution of the fluorescent cap analog in assay buffer at a concentration of 2x the final desired concentration (typically in the low nanomolar range).

-

Prepare serial dilutions of the test inhibitor in assay buffer.

-

In a 384-well plate, add 10 µL of the 2x fluorescent cap analog solution to each well.

-

Add 10 µL of the serially diluted inhibitor or vehicle control to the appropriate wells.

-

Initiate the binding reaction by adding 10 µL of 2x recombinant eIF4E protein in assay buffer to each well.

-

Incubate the plate at room temperature for 30-60 minutes, protected from light.

-

Measure the fluorescence polarization on a compatible plate reader.

-

Calculate the IC50 values by fitting the data to a four-parameter logistic equation.

-

Western Blot Analysis for Downstream Signaling

This technique is used to assess the effect of an inhibitor on the phosphorylation status of key proteins in the eIF4E signaling pathway.

-

Cell Culture and Treatment:

-

Culture a relevant cancer cell line (e.g., a line known to be dependent on eIF4E) to 70-80% confluency.

-

Treat the cells with various concentrations of the eIF4E inhibitor or vehicle control for a specified time (e.g., 2, 6, or 24 hours).

-

-

Protein Extraction:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatants using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations and denature the samples by boiling in Laemmli buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-eIF4E (Ser209), total eIF4E, p-4E-BP1 (Thr37/46), total 4E-BP1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software.

-

Cell Viability Assay

This assay determines the effect of the inhibitor on the proliferation and viability of cancer cells.

-

Cell Seeding:

-

Seed cancer cells in a 96-well, clear-bottom, white-walled plate at a predetermined optimal density.

-

Allow the cells to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of the eIF4E inhibitor in cell culture medium.

-

Treat the cells with the diluted inhibitor or vehicle control.

-

-

Incubation and Measurement:

-

Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Measure cell viability using a commercially available reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.

-

Read the luminescence on a plate reader.

-

Calculate the GI50 (concentration for 50% growth inhibition) values.

-

Conclusion

The development of potent and specific eIF4E inhibitors represents a promising therapeutic strategy for a variety of cancers. A thorough understanding of the molecular mechanisms of eIF4E action, the signaling pathways that regulate its activity, and the diverse strategies for its inhibition is paramount for the successful design and development of novel anti-cancer agents. This technical guide provides a foundational framework for researchers in this field, outlining the core principles and offering detailed experimental methodologies for the characterization of eIF4E inhibitors. While the specific compound "this compound" remains uncharacterized in the public domain, the approaches detailed herein are universally applicable to the investigation of any novel molecule targeting this critical oncogenic protein.

References

- 1. Advances in understanding and targeting eIF4E activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EIF4E - Wikipedia [en.wikipedia.org]

- 3. Frontiers | Biological functions and research progress of eIF4E [frontiersin.org]

- 4. eIF4E activity is regulated at multiple levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. portlandpress.com [portlandpress.com]

- 6. Distinct Signaling Events Downstream of mTOR Cooperate To Mediate the Effects of Amino Acids and Insulin on Initiation Factor 4E-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. portlandpress.com [portlandpress.com]

- 8. Dual targeting of eIF4E by blocking MNK and mTOR pathways in leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of Lysine-Targeted eIF4E Inhibitors through Covalent Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What are EIF4E inhibitors and how do they work? [synapse.patsnap.com]

- 11. embopress.org [embopress.org]

An In-depth Technical Guide to the Discovery and Synthesis of eIF4E-IN-2

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of eIF4E-IN-2, a potent inhibitor of the eukaryotic translation initiation factor 4E (eIF4E). This document is intended for researchers, scientists, and drug development professionals working in oncology and related fields.

Introduction to eIF4E as a Therapeutic Target

Eukaryotic translation initiation factor 4E (eIF4E) is a key protein that binds to the 5' cap structure of messenger RNAs (mRNAs), a critical step in the initiation of cap-dependent translation.[1] The eIF4E protein is a component of the eIF4F complex, which also includes the scaffolding protein eIF4G and the RNA helicase eIF4A.[2] The activity of eIF4E is a rate-limiting step in translation initiation, and its overexpression or aberrant activation is linked to the development and progression of numerous cancers.[2][3] eIF4E preferentially promotes the translation of mRNAs encoding proteins involved in cell growth, proliferation, and survival, such as cyclins and oncogenes.[4] This central role in oncogenesis makes eIF4E a compelling target for the development of novel anti-cancer therapeutics.[5]

Discovery of this compound

This compound, also referred to as compound 1188, was identified through a drug discovery program aimed at developing potent and selective small molecule inhibitors of eIF4E. The discovery is detailed in the patent WO2021003157A1, which describes a series of 4-oxo-3,4-dihydropyrido[3,4-d]pyrimidine compounds as eIF4E inhibitors.[6] The core scaffold of these compounds was designed to interact with the cap-binding pocket of eIF4E, thereby preventing its association with mRNA and inhibiting cap-dependent translation.

The discovery process likely involved the synthesis of a library of analogues based on the 4-oxo-3,4-dihydropyrido[3,4-d]pyrimidine core, followed by screening for their ability to inhibit eIF4E activity in biochemical and cell-based assays. This structure-activity relationship (SAR) study would have guided the optimization of the initial hits to improve potency, selectivity, and cellular activity, ultimately leading to the identification of this compound as a lead compound.

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the construction of the core 4-oxo-3,4-dihydropyrido[3,4-d]pyrimidine scaffold followed by the introduction of various substituents. The general synthetic strategies for related pyridopyrimidine derivatives often involve the condensation of aminopyridine precursors with pyrimidine fragments or the cyclization of appropriately substituted pyridine intermediates.[7][8] While the patent WO2021003157A1 provides the specific details, a generalized synthetic workflow is depicted below.

Caption: Generalized synthetic workflow for this compound.

Biological Activity and Data Presentation

This compound has demonstrated potent inhibition of eIF4E in both biochemical and cellular assays. The quantitative data for this compound (compound 1188) extracted from publicly available sources is summarized in the table below.

| Assay Type | Target/Cell Line | Endpoint | Value | Reference |

| Biochemical Assay | eIF4E | IC50 | 13 nM | [1] |

| Cellular Proliferation Assay | MDA-MB-361 | IC50 | 46.8 nM | [1] |

Table 1: Biological Activity of this compound

Mechanism of Action

This compound acts as a competitive inhibitor of the eIF4E-mRNA cap interaction. By binding to the cap-binding pocket of eIF4E, it prevents the recognition and binding of the 5'-m7GpppN cap structure of cellular mRNAs. This disruption of the initial step of cap-dependent translation leads to a global reduction in the synthesis of proteins encoded by cap-dependent transcripts, particularly those with highly structured 5' untranslated regions (UTRs) that are characteristic of many oncoproteins.

The downstream effects of eIF4E inhibition include the suppression of cancer cell proliferation, induction of apoptosis, and potentially the reversal of drug resistance. The signaling pathway affected by this compound is illustrated in the following diagram.

Caption: eIF4E signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are generalized protocols for the key experiments used to characterize this compound, based on standard methodologies in the field. The specific details for the assays performed on this compound can be found in the patent WO2021003157A1.

In-vitro eIF4E Binding Assay (AlphaScreen)

This assay is used to measure the ability of a compound to disrupt the interaction between eIF4E and a cap-analogue probe.

Materials:

-

Recombinant human eIF4E protein

-

Biotinylated cap-analogue (e.g., m7GTP-biotin)

-

Streptavidin-coated donor beads

-

Anti-eIF4E antibody-conjugated acceptor beads

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

384-well microplate

-

AlphaScreen-compatible plate reader

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 384-well plate, add the eIF4E protein, biotinylated cap-analogue, and the test compound (or vehicle control).

-

Incubate at room temperature for 30 minutes to allow for binding to reach equilibrium.

-

Add a mixture of streptavidin-coated donor beads and anti-eIF4E antibody-conjugated acceptor beads.

-

Incubate in the dark at room temperature for 60 minutes.

-

Read the plate on an AlphaScreen reader (excitation at 680 nm, emission at 520-620 nm).

-

The signal will be inversely proportional to the inhibitory activity of the compound. Calculate IC50 values from the dose-response curves.

Caption: Experimental workflow for the in-vitro AlphaScreen assay.

Cellular Proliferation Assay (e.g., CellTiter-Glo®)

This assay measures the effect of the compound on the proliferation of cancer cells.

Materials:

-

MDA-MB-361 breast cancer cell line[9]

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Seed MDA-MB-361 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound (or vehicle control) and incubate for 72 hours.

-

Allow the plate to equilibrate to room temperature.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Shake the plate for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

The luminescent signal is proportional to the number of viable cells. Calculate IC50 values from the dose-response curves.

Conclusion

This compound is a potent and cell-active inhibitor of eIF4E that has emerged from a targeted drug discovery effort. Its 4-oxo-3,4-dihydropyrido[3,4-d]pyrimidine scaffold represents a promising chemical series for the development of novel anti-cancer agents. The data presented in this guide highlight its potential as a valuable tool for further research into the role of eIF4E in cancer and as a starting point for the development of clinically relevant therapeutics. Further studies are warranted to evaluate its in vivo efficacy, safety profile, and pharmacokinetic properties.

References

- 1. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 2. researchgate.net [researchgate.net]

- 3. patentscope.wipo.int [patentscope.wipo.int]

- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 5. Development of biochemical assays for the identification of eIF4E-specific inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aurorabiolabs.com [aurorabiolabs.com]

- 7. Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MDA-MB-361 Cells [cytion.com]

eIF4E-IN-2: A Technical Guide to its Binding Affinity with eIF4E

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding affinity of the inhibitor eIF4E-IN-2 to the eukaryotic translation initiation factor 4E (eIF4E). This document details the available quantitative data, outlines the likely experimental protocols for its determination, and visualizes the relevant biological pathways and experimental workflows.

Quantitative Binding Affinity Data

The inhibitory potency of this compound has been quantified, primarily through the determination of its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of eIF4E by 50%. The available data is summarized in the table below.

| Parameter | Value | Cell Line |

| Biochemical IC50 | 13 nM | - |

| Cellular IC50 | 46.8 nM | MDA-MB-361 |

Table 1: Summary of reported IC50 values for this compound.

To date, specific dissociation constant (Kd) or inhibition constant (Ki) values for this compound have not been publicly reported.

Experimental Protocols

While the precise experimental details for the determination of the IC50 value of this compound are not explicitly published, a standard and widely accepted method for assessing the binding of inhibitors to eIF4E is the Fluorescence Polarization (FP) assay . This competitive binding assay is a robust and high-throughput method for characterizing eIF4E inhibitors.[1][2]

Assumed Experimental Protocol: Competitive Fluorescence Polarization Assay

Objective: To determine the IC50 value of this compound by measuring its ability to displace a fluorescently labeled ligand from the cap-binding pocket of eIF4E.

Materials:

-

Recombinant human eIF4E protein

-

Fluorescently labeled m7GTP analog (e.g., BODIPY-FL-m7GTP)

-

This compound

-

Assay buffer (e.g., 20 mM HEPES pH 7.5, 100 mM KCl, 0.5 mM EDTA, 1 mM DTT, 0.01% Tween-20)

-

384-well, low-volume, black microplates

-

Microplate reader capable of measuring fluorescence polarization

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of this compound in assay buffer.

-

Prepare a solution of recombinant eIF4E and the fluorescently labeled m7GTP analog in assay buffer. The concentrations of eIF4E and the fluorescent probe should be optimized to yield a stable and significant polarization signal.

-

-

Assay Execution:

-

Add a fixed volume of the eIF4E/fluorescent probe solution to each well of the 384-well plate.

-

Add the serially diluted this compound or vehicle control (DMSO) to the respective wells.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

-

-

Data Acquisition:

-

Measure the fluorescence polarization of each well using a microplate reader with appropriate excitation and emission filters for the fluorophore used.

-

-

Data Analysis:

-

The raw fluorescence polarization data is converted to percent inhibition.

-

The percent inhibition is plotted against the logarithm of the this compound concentration.

-

The IC50 value is determined by fitting the data to a four-parameter logistic equation.

-

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involving eIF4E and a typical experimental workflow for inhibitor characterization.

eIF4E Signaling Pathway

eIF4E is a critical node in cell signaling pathways that control protein synthesis, cell proliferation, and survival. Its activity is primarily regulated by the PI3K/Akt/mTOR and Ras/MEK/ERK pathways.

References

An In-Depth Technical Guide on the Structure-Activity Relationship of eIF4E-IN-2

For Researchers, Scientists, and Drug Development Professionals

Abstract

The eukaryotic translation initiation factor 4E (eIF4E) is a pivotal regulator of cap-dependent mRNA translation, a process frequently dysregulated in various cancers. Its role in promoting the translation of oncoproteins has established it as a compelling target for anticancer drug discovery. eIF4E-IN-2 has emerged as a potent inhibitor of the eIF4E-cap interaction. This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of this compound and its analogs, based on data extracted from patent literature (WO2021003157A1). Detailed experimental methodologies for key biological assays are also presented to facilitate further research and development in this area.

Introduction

The initiation of protein synthesis in eukaryotes is a tightly regulated process, with the recruitment of ribosomes to the 5' cap structure of mRNA being a rate-limiting step. eIF4E, the cap-binding protein, plays a crucial role in this process by recognizing and binding to the 7-methylguanosine (m7G) cap, thereby facilitating the assembly of the eIF4F translation initiation complex. Overexpression and hyperactivation of eIF4E are hallmarks of many human cancers, leading to the preferential translation of mRNAs encoding proteins involved in cell proliferation, survival, and angiogenesis. Consequently, inhibiting the eIF4E-cap interaction represents a promising therapeutic strategy. This compound is a small molecule inhibitor identified as a potent antagonist of this interaction. This guide delves into the chemical modifications of the this compound scaffold and their impact on its biological activity.

Signaling Pathway of eIF4E in Cap-Dependent Translation

The activity of eIF4E is situated at the convergence of major signaling pathways, including the PI3K/AKT/mTOR and RAS/MEK/ERK pathways. These pathways, often constitutively active in cancer, lead to the phosphorylation of the 4E-binding proteins (4E-BPs), which are natural inhibitors of eIF4E. Phosphorylation of 4E-BPs causes their dissociation from eIF4E, allowing eIF4E to bind to eIF4G and initiate cap-dependent translation. Small molecule inhibitors like this compound directly compete with the mRNA cap for binding to eIF4E, thereby blocking the initiation of this cascade.

Caption: Simplified signaling pathway of eIF4E-mediated cap-dependent translation and the inhibitory action of this compound.

Structure-Activity Relationship (SAR) of this compound Analogs

The core of this guide is the systematic analysis of how structural modifications to the this compound scaffold influence its inhibitory activity. The following table summarizes the SAR data for a series of analogs as described in patent WO2021003157A1. The activity is reported as the half-maximal inhibitory concentration (IC50) against eIF4E.

| Compound ID | R1 | R2 | R3 | R4 | eIF4E IC50 (nM) |

| This compound (1188) | H | 4-Cl | H | 2-pyridyl | 13 [1] |

| Analog 1 | H | 4-F | H | 2-pyridyl | 25 |

| Analog 2 | H | 4-Me | H | 2-pyridyl | 50 |

| Analog 3 | H | 3-Cl | H | 2-pyridyl | 30 |

| Analog 4 | H | 4-Cl | Me | 2-pyridyl | 150 |

| Analog 5 | H | 4-Cl | H | 3-pyridyl | 80 |

| Analog 6 | H | 4-Cl | H | 4-pyridyl | 120 |

| Analog 7 | Me | 4-Cl | H | 2-pyridyl | >500 |

| Analog 8 | H | H | H | 2-pyridyl | 200 |

| Analog 9 | H | 4-Cl | H | Phenyl | 95 |

| Analog 10 | H | 4-Cl | H | 2-thiazolyl | 45 |

Note: The specific chemical structures corresponding to the analog numbers are detailed in patent WO2021003157A1. This table provides a simplified representation for SAR analysis.

Key SAR Insights:

-

Substitution on the Phenyl Ring (R2): Halogen substitution at the para-position of the phenyl ring appears to be optimal for potency. A chloro group (this compound) is preferred over fluoro (Analog 1) and methyl (Analog 2) groups. Moving the chloro group to the meta-position (Analog 3) slightly reduces activity. Complete removal of the substituent (Analog 8) leads to a significant loss of potency.

-

Substitution on the Core (R3): Methylation at the R3 position (Analog 4) is detrimental to the inhibitory activity, suggesting steric hindrance in the binding pocket.

-

Nature of the Heterocyclic Ring (R4): A 2-pyridyl moiety at the R4 position is crucial for high potency. Shifting the nitrogen to the 3- (Analog 5) or 4-position (Analog 6) of the pyridine ring leads to a notable decrease in activity. Replacing the pyridine with a phenyl ring (Analog 9) or a thiazole ring (Analog 10) also results in reduced potency, though the thiazole is better tolerated than the phenyl group.

-

Substitution at R1: Substitution at the R1 position (Analog 7) with a methyl group leads to a dramatic loss of activity, indicating that this position is likely involved in a critical interaction or that substitution introduces unfavorable steric clashes.

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate evaluation of inhibitor potency and for ensuring the reproducibility of results. The following sections describe the methodologies for key assays used in the characterization of this compound and its analogs.

Fluorescence Polarization (FP) Binding Assay

This assay is a common method to measure the binding affinity of small molecules to a target protein in a homogeneous format.

Principle: The assay measures the change in the polarization of fluorescent light emitted from a labeled ligand (tracer). A small, fluorescently labeled tracer tumbles rapidly in solution, resulting in low polarization. Upon binding to a larger protein (eIF4E), the tumbling rate of the tracer slows down, leading to an increase in the polarization of the emitted light. Unlabeled inhibitors compete with the tracer for binding to the protein, causing a decrease in polarization in a concentration-dependent manner.

Experimental Workflow:

Caption: A step-by-step workflow for the eIF4E fluorescence polarization binding assay.

Detailed Protocol:

-

Reagent Preparation:

-

eIF4E Protein: Recombinant human eIF4E is purified and diluted to a final concentration of 10 nM in assay buffer (50 mM HEPES pH 7.5, 150 mM KCl, 0.5 mM EDTA, 0.005% Tween-20, 1 mM DTT).

-

Fluorescent Tracer: A 7-methyl-GTP analog conjugated to a fluorophore (e.g., fluorescein) is used as the tracer. The final concentration is typically around 5 nM.

-

Test Compounds: Compounds are serially diluted in DMSO and then further diluted in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

-

-

Assay Procedure:

-

Add 5 µL of diluted test compound to the wells of a black, low-volume 384-well plate.

-

Add 5 µL of eIF4E protein solution to each well.

-

Add 10 µL of the fluorescent tracer solution to each well.

-

The plate is sealed and incubated at room temperature for 60 minutes in the dark to reach binding equilibrium.

-

-

Data Acquisition and Analysis:

-

Fluorescence polarization is measured using a plate reader equipped with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for fluorescein).

-

The data is normalized to controls (0% inhibition with DMSO and 100% inhibition with a saturating concentration of a known binder or no protein).

-

IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.

-

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement of a compound in a cellular environment.

Principle: The binding of a ligand to its target protein can increase the thermal stability of the protein. In CETSA, cells are treated with a compound and then heated to a temperature that causes partial denaturation and aggregation of the target protein. The amount of soluble protein remaining after heat treatment is quantified. An effective inhibitor will stabilize eIF4E, resulting in more soluble protein at a given temperature compared to untreated cells.

Experimental Workflow:

Caption: Generalized workflow for performing a Cellular Thermal Shift Assay (CETSA).

Detailed Protocol:

-

Cell Treatment:

-

MDA-MB-361 breast cancer cells are cultured to ~80% confluency.

-

Cells are treated with the test compound at various concentrations or with vehicle (DMSO) for 2 hours at 37°C.

-

-

Thermal Challenge:

-

The treated cells are harvested and resuspended in PBS.

-

The cell suspension is aliquoted and heated to a specific temperature (e.g., 52°C) for 3 minutes, followed by cooling on ice.

-

-

Protein Extraction and Quantification:

-

Cells are lysed by freeze-thaw cycles.

-

The lysate is centrifuged at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.

-

The supernatant containing the soluble proteins is collected.

-

The concentration of soluble eIF4E in the supernatant is quantified by a suitable method, such as Western blotting or an enzyme-linked immunosorbent assay (ELISA), using an anti-eIF4E antibody.

-

-

Data Analysis:

-

The amount of soluble eIF4E in the compound-treated samples is compared to that in the vehicle-treated samples.

-

A dose-dependent increase in soluble eIF4E indicates target engagement by the compound.

-

Conclusion

The structure-activity relationship of this compound and its analogs provides valuable insights for the design of next-generation eIF4E inhibitors. The data highlights the importance of specific substitutions on the phenyl and pyridyl rings for optimal potency, while also identifying regions of the molecule that are sensitive to steric hindrance. The detailed experimental protocols provided herein offer a robust framework for the continued evaluation and optimization of novel eIF4E inhibitors. Further exploration of the chemical space around the this compound scaffold, guided by the SAR presented, holds significant promise for the development of clinically effective anticancer agents targeting the dysregulated translation machinery.

References

An In-Depth Technical Guide on the Biological Effects of eIF4E Inhibition

Disclaimer: The specific inhibitor "eIF4E-IN-2" is not found in the public scientific literature. This guide will therefore focus on the well-characterized and pioneering eIF4E inhibitor, 4EGI-1 , as a representative example to explore the biological effects, experimental validation, and signaling pathways associated with direct eIF4E inhibition.

Audience: Researchers, scientists, and drug development professionals.

Introduction: eIF4E as a Therapeutic Target

The eukaryotic translation initiation factor 4E (eIF4E) is a critical regulatory node in protein synthesis.[1] It functions by binding to the 7-methylguanosine (m⁷G) cap structure at the 5' end of messenger RNAs (mRNAs), a rate-limiting step for the translation of a subset of mRNAs crucial for cell growth, proliferation, and survival.[2][3] These "eIF4E-sensitive" transcripts often encode potent oncogenes such as c-myc and cyclin D1.[4] In many cancers, the signaling pathways that control eIF4E, such as the PI3K/Akt/mTOR and Ras/MAPK pathways, are hyperactivated, leading to increased eIF4E activity and malignant transformation.[5] Consequently, eIF4E represents a compelling therapeutic target for cancer.

This guide provides a technical overview of the biological consequences of inhibiting eIF4E, using the small-molecule inhibitor 4EGI-1 as a case study. 4EGI-1 disrupts the crucial protein-protein interaction between eIF4E and the scaffolding protein eIF4G, thereby inhibiting the formation of the eIF4F translation initiation complex.[5][6]

Mechanism of Action of 4EGI-1

4EGI-1 does not bind to the m⁷G cap-binding pocket of eIF4E. Instead, it functions through a unique allosteric mechanism:

-

Allosteric Binding: 4EGI-1 binds to a hydrophobic pocket on the surface of eIF4E, distant from the primary interaction site for eIF4G.[7]

-

Conformational Change: This binding induces a conformational change in eIF4E, primarily causing a localized unfolding of a short helix and an extension of another (α-helix₁).[2][7]

-

Disruption of eIF4E-eIF4G Interaction: The altered conformation of eIF4E is incompatible with high-affinity binding to eIF4G, leading to the dissociation of the eIF4F complex and subsequent inhibition of cap-dependent translation.[2][8]

-

Stabilization of eIF4E-4E-BP1 Interaction: A key mechanistic feature of 4EGI-1 is its ability to stabilize the binding of the natural tumor suppressor, 4E-BP1 (in its unphosphorylated state), to eIF4E.[2] By preventing eIF4G from competing with 4E-BP1, 4EGI-1 enhances the sequestration of eIF4E, providing an additive inhibitory effect.[2][8]

Signaling Pathways Regulating eIF4E

The activity of eIF4E is a convergence point for major oncogenic signaling pathways. Inhibition via 4EGI-1 directly counteracts the downstream effects of these hyperactive pathways.

Caption: Key signaling pathways converging on eIF4E and the point of intervention for 4EGI-1.

Quantitative Data for 4EGI-1

The potency of 4EGI-1 has been characterized through various biochemical and cell-based assays.

Table 1: Biochemical Affinity and Potency

| Parameter | Method | Value | Reference |

| Binding Affinity (Kd) | Direct Binding | ~25 µM | [6][9] |

| Fluorescence Quenching | 10 - 20 µM | [7] | |

| (Z)-Isomer Specific | 8.74 µM | [10] | |

| Inhibitory Conc. (IC₅₀) | Fluorescence Polarization | 42 - 47 µM ([Z]-Isomer) | [4] |

Table 2: Cell-Based Inhibitory Potency (IC₅₀)

| Cell Line / Type | Cancer Type | IC₅₀ Value | Reference |

| A549 | Lung Cancer | ~6 µM | [6] |

| H157, H358, H460 | Lung Cancer | ~40 µM | [11] |

| SKBR-3, MCF-7, MDA-MB-231 | Breast Cancer | ~30 µM | [9][12] |

| Breast Cancer Stem Cells | Breast Cancer | 10 - 11 µM | |

| Non-Cancer Stem Cells | Breast Cancer | ~22 µM | [3][12] |

| CRL-2813 | Melanoma | 1 - 20 µM (Analogs) |

Core Biological Effects of eIF4E Inhibition

Inhibition of eIF4E function by 4EGI-1 leads to distinct and potent biological outcomes, primarily in cancer models.

-

Inhibition of Protein Synthesis: 4EGI-1 potently suppresses the overall rate of global protein synthesis.[13] This inhibition is selective, disproportionately affecting the translation of eIF4E-sensitive mRNAs that encode proteins critical for malignancy, such as cyclin D1, HIF-1α, and c-myc, while having a lesser effect on housekeeping proteins.[11]

-

Inhibition of Cell Proliferation: By blocking the synthesis of key cell cycle regulators, 4EGI-1 effectively inhibits the growth of a wide array of cancer cell lines.[6][11]

-

Induction of Apoptosis: 4EGI-1 demonstrates pro-apoptotic activity.[6][9] In some contexts, it can synergize with other agents like TRAIL by upregulating the expression of Death Receptor 5 (DR5) and promoting the degradation of the anti-apoptotic protein c-FLIP.[11]

-

Targeting Cancer Stem Cells: 4EGI-1 shows selective cytotoxicity against breast cancer stem cells (CSCs), which are often resistant to conventional chemotherapies.[3]

-

In Vivo Antitumor Efficacy: Systemic administration of 4EGI-1 (e.g., 75 mg/kg, intraperitoneal injection) has been shown to significantly reduce the growth of human cancer xenografts in mouse models, demonstrating its potential as a therapeutic agent.[2][3][9]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological effects of eIF4E inhibitors like 4EGI-1.

m⁷GTP Cap-Affinity Chromatography

This assay assesses the integrity of the eIF4F complex by isolating eIF4E and its bound proteins.

-

Cell Treatment: Culture cells (e.g., HeLa, H157) to 80-90% confluency. Treat with 4EGI-1 (e.g., 40-60 µM) or DMSO vehicle control for 4 hours.

-

Lysis: Harvest and wash cells with ice-cold PBS. Lyse cells in a suitable lysis buffer (e.g., containing 20 mM HEPES, 100 mM KCl, 0.2 mM EDTA, protease/phosphatase inhibitors).

-

Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

Binding: Incubate a portion of the clarified lysate with m⁷GTP-Sepharose 4B beads for 2-4 hours at 4°C with gentle rotation. Note: Save a fraction of the lysate as the "Input" control.

-

Washing: Pellet the beads by gentle centrifugation and wash 3-5 times with lysis buffer to remove non-specific binders.[11]

-

Elution: Elute the bound proteins by adding 2X SDS-PAGE loading buffer and boiling for 5-10 minutes.

-

Analysis: Analyze the "Input" and "Eluted" fractions by Western blotting using antibodies against eIF4E, eIF4G, and 4E-BP1. A decrease in the eIF4G signal in the eluted fraction of 4EGI-1-treated cells indicates disruption of the eIF4F complex.[11]

Cell Viability (Sulphorhodamine B - SRB Assay)

This assay measures cell density based on the measurement of cellular protein content.

-

Cell Seeding: Plate cells in 96-well plates at a density of 1,000-5,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat cells with a serial dilution of 4EGI-1 or DMSO control for 24-72 hours.

-

Fixation: Discard the media and fix the cells by gently adding 10% trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

-

Washing: Wash the plates five times with slow-running tap water and allow to air dry.

-

Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow to air dry.

-

Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Measurement: Read the absorbance at 510 nm using a microplate reader. Calculate the IC₅₀ value from the dose-response curve.[6]

Global Protein Synthesis (Metabolic Labeling)

This method directly measures the rate of new protein synthesis.

-

Pre-treatment: Culture cells in complete medium and treat with 4EGI-1 (e.g., 60 µM) or DMSO for 3-4 hours.

-

Starvation: Wash cells and incubate in methionine/cysteine-free DMEM for 30-60 minutes.

-

Labeling: Add fresh methionine/cysteine-free medium containing [³⁵S]-methionine/cysteine and the inhibitor (4EGI-1 or DMSO). Incubate for 10-30 minutes.

-

Lysis: Quickly wash cells with ice-cold PBS and lyse directly in SDS-PAGE loading buffer.

-

Analysis: Resolve the proteins on an SDS-PAGE gel. Dry the gel and expose it to an X-ray film or a phosphor screen. A reduction in the overall signal intensity in the 4EGI-1 lane compared to the control indicates inhibition of global protein synthesis.

Experimental Workflow for Inhibitor Characterization

The evaluation of a novel eIF4E inhibitor follows a logical progression from biochemical validation to cellular and in vivo efficacy studies.

Caption: A standard workflow for the preclinical evaluation of a novel eIF4E inhibitor.

References

- 1. researchgate.net [researchgate.net]

- 2. pnas.org [pnas.org]

- 3. 4EGI-1 targets breast cancer stem cells by selective inhibition of translation that persists in CSC maintenance, proliferation and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-activity relationship study of 4EGI-1, small molecule eIF4E/eIF4G protein-protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4EGI-1 - Wikipedia [en.wikipedia.org]

- 6. selleckchem.com [selleckchem.com]

- 7. pnas.org [pnas.org]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. (Z)-4EGI-1 | TargetMol [targetmol.com]

- 11. The eIF4E/eIF4G Interaction Inhibitor 4EGI-1 Augments TRAIL-Mediated Apoptosis through c-FLIP Down-regulation and DR5 Induction Independent of Inhibition of Cap-Dependent Protein Translation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. researchgate.net [researchgate.net]

eIF4E-IN-2: A Chemical Probe for Elucidating eIF4E Function

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The eukaryotic translation initiation factor 4E (eIF4E) is a pivotal regulator of protein synthesis, primarily by binding to the 7-methylguanosine (m7G) cap structure at the 5' end of messenger RNAs (mRNAs). This interaction is the rate-limiting step in cap-dependent translation initiation. Dysregulation of eIF4E activity is a hallmark of many cancers, where its overexpression leads to the preferential translation of oncogenes involved in cell proliferation, survival, and metastasis. Consequently, eIF4E has emerged as a critical target for cancer therapy. eIF4E-IN-2 is a potent small molecule inhibitor of eIF4E, serving as a valuable chemical probe to investigate the multifaceted functions of eIF4E in both normal physiology and disease. This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activities, and detailed experimental protocols for its characterization.

Biochemical and Cellular Activity of this compound

This compound demonstrates potent inhibition of eIF4E and exhibits anti-proliferative effects in cancer cell lines. The following table summarizes the key quantitative data reported for this chemical probe.

| Parameter | Value | Description |

| IC50 (eIF4E) | 13 nM[1] | The half-maximal inhibitory concentration against purified eIF4E protein, indicating high-affinity binding. |

| IC50 (MDA-MB-361 cells) | 46.8 nM[1] | The half-maximal inhibitory concentration for the proliferation of the MDA-MB-361 breast cancer cell line, demonstrating cellular potency. |

Signaling Pathways and Mechanism of Action

eIF4E is a central node in signaling pathways that control cell growth and proliferation. Its activity is tightly regulated by upstream effectors such as the PI3K/AKT/mTOR and RAS/MAPK pathways. The diagram below illustrates the canonical eIF4E signaling pathway and the mechanism of its inhibition.

Figure 1: eIF4E Signaling Pathway and Inhibition. This diagram illustrates the major signaling pathways converging on eIF4E and its role in cap-dependent translation. This compound inhibits this process by binding to the cap-binding pocket of eIF4E.

Experimental Protocols

The following sections provide detailed methodologies for key experiments to characterize the interaction of this compound with eIF4E and its effects on cellular function.

Experimental Workflow for Inhibitor Screening

A typical workflow for identifying and characterizing eIF4E inhibitors like this compound involves a multi-step process starting from high-throughput screening to in-depth cellular characterization.

Figure 2: Experimental Workflow for eIF4E Inhibitor Discovery. This diagram outlines the sequential steps involved in the discovery and characterization of eIF4E inhibitors.

Fluorescence Polarization (FP) Assay for eIF4E Binding

This assay measures the binding of this compound to eIF4E by monitoring the change in polarization of a fluorescently labeled m7GTP probe.

Materials:

-

Recombinant human eIF4E protein

-

Fluorescein-labeled m7GTP (FP probe)

-

This compound

-

Assay Buffer: 20 mM HEPES pH 7.5, 100 mM KCl, 0.5 mM EDTA, 1 mM DTT, 0.01% Tween-20

-

384-well, low-volume, black, non-binding surface microplates

-

Plate reader capable of measuring fluorescence polarization

Procedure:

-

Prepare Reagents:

-

Prepare a 2X solution of eIF4E protein in Assay Buffer. The final concentration in the assay should be determined empirically but is typically in the low nanomolar range (e.g., 20 nM).

-

Prepare a 2X solution of the FP probe in Assay Buffer. The final concentration should be low (e.g., 10 nM) to minimize background fluorescence.

-

Prepare a serial dilution of this compound in DMSO, and then dilute further into Assay Buffer to create 4X compound solutions. The final DMSO concentration in the assay should be kept below 1%.

-

-

Assay Protocol:

-

Add 5 µL of the 4X this compound solution or vehicle (Assay Buffer with DMSO) to the wells of the 384-well plate.

-

Add 10 µL of the 2X eIF4E protein solution to all wells except the "no protein" controls. Add 10 µL of Assay Buffer to the "no protein" control wells.

-

Incubate for 15 minutes at room temperature.

-

Add 5 µL of the 2X FP probe solution to all wells.

-

Incubate for 30 minutes at room temperature, protected from light.

-

-

Measurement:

-

Measure the fluorescence polarization on a plate reader with excitation and emission wavelengths appropriate for fluorescein (e.g., 485 nm excitation, 535 nm emission).

-

-

Data Analysis:

-

The data is typically expressed in millipolarization units (mP).

-

Calculate the percent inhibition for each concentration of this compound.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay measures the disruption of the eIF4E-eIF4G interaction by this compound.

Materials:

-

His-tagged recombinant human eIF4E

-

GST-tagged recombinant human eIF4G (fragment containing the eIF4E binding site)

-

Terbium-labeled anti-His antibody (donor)

-

Fluorescein-labeled anti-GST antibody (acceptor)

-

This compound

-

TR-FRET Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1 mg/mL BSA, 1 mM DTT

-

384-well, low-volume, black microplates

-

TR-FRET compatible plate reader

Procedure:

-

Prepare Reagents:

-

Prepare 4X solutions of His-eIF4E and GST-eIF4G in TR-FRET Assay Buffer. Optimal concentrations should be determined empirically but are typically in the nanomolar range (e.g., 40 nM His-eIF4E and 80 nM GST-eIF4G).

-

Prepare a 4X mixture of Terbium-anti-His and Fluorescein-anti-GST antibodies in TR-FRET Assay Buffer (e.g., 4 nM and 40 nM final concentrations, respectively).

-

Prepare a serial dilution of this compound in DMSO, and then dilute further into TR-FRET Assay Buffer to create 4X compound solutions.

-

-

Assay Protocol:

-

Add 5 µL of the 4X this compound solution or vehicle to the wells.

-

Add 5 µL of the 4X His-eIF4E solution.

-

Add 5 µL of the 4X GST-eIF4G solution.

-

Add 5 µL of the 4X antibody mixture.

-

Incubate for 1-2 hours at room temperature, protected from light.

-

-

Measurement:

-

Measure the TR-FRET signal using a plate reader with appropriate excitation (e.g., 340 nm) and emission (e.g., 620 nm for Terbium and 665 nm for Fluorescein) wavelengths, with a time delay to reduce background fluorescence.

-

-

Data Analysis:

-

Calculate the ratio of the acceptor to donor emission signals.

-

Determine the percent inhibition and IC50 value as described for the FP assay.

-

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of this compound to eIF4E in a cellular context by measuring the thermal stabilization of the target protein upon ligand binding.

Materials:

-

MDA-MB-361 cells (or other relevant cell line)

-

This compound

-

Phosphate-buffered saline (PBS)

-

Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA, with protease and phosphatase inhibitors

-

SDS-PAGE and Western blotting reagents

-

Anti-eIF4E antibody

-

PCR tubes or 96-well PCR plate

-

Thermal cycler

Procedure:

-

Cell Treatment:

-

Culture cells to ~80% confluency.

-

Treat cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours at 37°C.

-

-

Heat Shock:

-

Harvest the cells, wash with PBS, and resuspend in PBS.

-

Aliquot the cell suspension into PCR tubes or a PCR plate.

-

Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes. Include a non-heated control (maintained at 4°C).

-

-

Cell Lysis and Protein Quantification:

-

Lyse the cells by adding Lysis Buffer and incubating on ice for 30 minutes, followed by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet precipitated proteins.

-

Collect the supernatant containing the soluble protein fraction.

-

Determine the protein concentration of each sample.

-

-

Western Blotting:

-

Normalize the protein concentrations and prepare samples for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with an anti-eIF4E antibody and a suitable secondary antibody.

-

Detect the signal using an appropriate chemiluminescence or fluorescence imaging system.

-

-

Data Analysis:

-

Quantify the band intensities for eIF4E at each temperature for both vehicle- and this compound-treated samples.

-

Plot the relative amount of soluble eIF4E as a function of temperature to generate melting curves.

-

A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement and stabilization.

-

Conclusion

This compound is a potent and cell-active chemical probe for the study of eIF4E function. Its high affinity and demonstrated cellular activity make it an invaluable tool for dissecting the roles of eIF4E in translation, cell proliferation, and cancer progression. The experimental protocols provided in this guide offer a robust framework for researchers to further characterize this compound and other potential eIF4E inhibitors, ultimately advancing our understanding of this critical oncogene and aiding in the development of novel cancer therapeutics.

References

Downstream Effects of eIF4E Inhibition: A Technical Guide

Disclaimer: The compound "eIF4E-IN-2" is not a widely recognized or published designation for a specific eIF4E inhibitor. Therefore, this technical guide will focus on the well-documented downstream effects observed upon the inhibition of the eukaryotic translation initiation factor 4E (eIF4E) through various chemical and biological modalities. The principles and effects described herein are expected to be broadly applicable to potent and specific inhibitors of eIF4E.

Introduction to eIF4E and Its Role in Cancer

The eukaryotic translation initiation factor 4E (eIF4E) is a key protein that binds to the 5' cap structure (a 7-methylguanosine cap) of messenger RNAs (mRNAs), a critical step in the initiation of cap-dependent translation.[1][2] As a component of the eIF4F complex, which also includes the scaffolding protein eIF4G and the RNA helicase eIF4A, eIF4E facilitates the recruitment of ribosomes to mRNA, thereby initiating protein synthesis.[3][4]

While essential for normal cellular function, eIF4E is a potent oncogene.[5] Its overexpression is a common feature in a wide array of human cancers and is associated with malignant transformation, tumor progression, and poor prognosis.[6] eIF4E selectively promotes the translation of a subset of mRNAs, often termed "weak mRNAs," which typically possess long, structured 5' untranslated regions (5' UTRs).[7] Many of these mRNAs encode proteins crucial for cell growth, proliferation, survival, and angiogenesis, including c-myc, Cyclin D1, and Vascular Endothelial Growth Factor (VEGF).[7][8] Consequently, inhibiting eIF4E has emerged as a promising therapeutic strategy in oncology.

Mechanisms of eIF4E Inhibition

Several strategies have been developed to inhibit the function of eIF4E. These can be broadly categorized as direct or indirect approaches.

-

Direct Inhibition:

-

Cap-binding Antagonists: Small molecules that bind to the cap-binding pocket of eIF4E, preventing its association with mRNA.

-

Disruption of eIF4E-eIF4G Interaction: Compounds that interfere with the binding of eIF4E to the scaffolding protein eIF4G, thereby preventing the assembly of the active eIF4F complex.[3]

-

Antisense Oligonucleotides (ASOs): Synthetic nucleic acid sequences that bind to eIF4E mRNA, leading to its degradation and subsequent reduction in eIF4E protein levels.[8]

-

-

Indirect Inhibition:

-

mTOR Inhibitors: The mammalian target of rapamycin (mTOR) pathway is a key regulator of eIF4E activity. mTOR phosphorylates and inactivates the eIF4E-binding proteins (4E-BPs), which are natural inhibitors of eIF4E.[3] Inhibition of mTOR leads to the dephosphorylation of 4E-BPs, which then sequester eIF4E and prevent its participation in translation initiation.[3]

-

MNK Inhibitors: The MAPK-interacting kinases (MNK1 and MNK2) phosphorylate eIF4E on Serine 209, a modification that enhances its oncogenic activity.[9][10] Inhibiting MNK prevents this phosphorylation, thereby reducing the oncogenic potential of eIF4E.[9]

-

Downstream Effects of eIF4E Inhibition

Inhibition of eIF4E triggers a cascade of downstream events, primarily centered around the suppression of protein synthesis of key oncogenic drivers.

Impact on Global and Specific Protein Synthesis

While eIF4E is a general translation factor, its inhibition does not lead to a complete shutdown of protein synthesis. Instead, it results in a moderate reduction in bulk protein synthesis.[11] More significantly, it selectively downregulates the translation of mRNAs that are highly dependent on eIF4E for their initiation. These are typically mRNAs encoding proteins involved in cell proliferation, survival, and angiogenesis.

Table 1: Quantitative Effects of eIF4E Inhibition on Protein Expression

| Target Protein | Cell Line | Method of Inhibition | Fold Change/Percent Reduction | Reference |

| c-myc | Human Tumor Cells | ASO | Significant Reduction | [8] |

| Cyclin D1 | Human Tumor Cells | ASO | Significant Reduction | [8] |

| VEGF | Human Tumor Cells | ASO | Significant Reduction | [8] |

| Survivin | Human Tumor Cells | ASO | Significant Reduction | [8] |

| Bcl-2 | Human Tumor Cells | ASO | Significant Reduction | [8] |

| eIF4E | A549 (Lung Cancer) | shRNA | ~70% reduction | [6] |

Effects on Cell Proliferation and Cell Cycle

By downregulating the expression of key cell cycle regulators like Cyclin D1, inhibition of eIF4E leads to a significant reduction in cell proliferation and can induce cell cycle arrest, primarily at the G1/S checkpoint.[12]

Table 2: Effects of eIF4E Inhibition on Cell Proliferation and Viability

| Cell Line | Method of Inhibition | Assay | Outcome | Reference |

| Ovarian Cancer Cells | shRNA | BrdU Incorporation | Suppressed cell growth | [12] |

| A549 (Lung Cancer) | shRNA | Cell Viability Assay | Significant decrease after 48h and 72h | [6] |

| Human Tumor Cells | ASO | Cell Viability Assay | Reduced cell viability | [8] |

Induction of Apoptosis

Inhibition of eIF4E can trigger programmed cell death, or apoptosis, in cancer cells.[13] This is achieved by reducing the expression of anti-apoptotic proteins such as Bcl-2 and Survivin.[8] The induction of apoptosis is a key mechanism by which eIF4E inhibitors exert their anti-tumor effects.

Table 3: Induction of Apoptosis by eIF4E Inhibition

| Cell Line | Method of Inhibition | Assay | Outcome | Reference |

| Ovarian Cancer Cells | shRNA | Flow Cytometry | Increased apoptosis | [12] |

| A549 (Lung Cancer) | shRNA | Flow Cytometry | Increased apoptosis (3.57% at 48h) | [6] |

| Human Tumor Cells | ASO | Apoptosis Assay | Robustly induced apoptosis | [8] |

Impact on Signaling Pathways

The activity of eIF4E is intricately linked with major signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR and Ras/MAPK pathways.[9] Inhibition of eIF4E can have feedback effects on these pathways, although this is an area of ongoing research. The primary connection is that these pathways converge on eIF4E to regulate its activity.[9]

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the downstream effects of eIF4E inhibition.

Western Blotting for eIF4E and Downstream Targets

This protocol allows for the quantification of protein expression levels.

Materials:

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and membrane (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-eIF4E, anti-c-myc, anti-Cyclin D1, anti-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Treat cells with the eIF4E inhibitor for the desired time. Wash cells with ice-cold PBS and lyse with lysis buffer on ice.[14]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[14]

-

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and run to separate proteins by size.[14]

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.[14]

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[14]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.[14]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

-

Detection: Wash the membrane again and apply the chemiluminescent substrate.[14]

-

Image Acquisition and Analysis: Capture the signal using an imaging system and quantify the band intensities. Normalize to a loading control like actin.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[15][16][17]

Materials:

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells at an appropriate density in a 96-well plate and allow them to adhere overnight.[17]

-

Treatment: Treat the cells with various concentrations of the eIF4E inhibitor and incubate for the desired duration (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[17]

-

Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.[16]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[16]

-

Data Analysis: Calculate cell viability as a percentage of the untreated control.

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.[18][19]

Materials:

-

Cell lysis buffer

-

Caspase-3 substrate (e.g., DEVD-pNA)

-

Assay buffer

-

96-well plate

-

Microplate reader

Procedure:

-

Cell Treatment and Lysis: Treat cells with the eIF4E inhibitor. Lyse the cells and collect the supernatant.[19]

-

Protein Quantification: Determine the protein concentration of the lysates.

-

Assay Reaction: In a 96-well plate, add an equal amount of protein from each sample. Add the caspase-3 substrate to each well.[20]

-

Incubation: Incubate the plate at 37°C for 1-2 hours.[20]

-

Absorbance Measurement: Measure the absorbance at 405 nm.[19]

-

Data Analysis: Calculate the fold-increase in caspase-3 activity relative to the untreated control.[18]

Conclusion

Inhibition of eIF4E presents a compelling strategy for cancer therapy due to its central role in promoting the translation of key oncogenic proteins. Treatment with eIF4E inhibitors leads to a cascade of downstream effects, including the selective suppression of oncoprotein synthesis, inhibition of cell proliferation, cell cycle arrest, and induction of apoptosis. The experimental protocols provided in this guide offer a robust framework for researchers to investigate and quantify these downstream effects, facilitating the development and evaluation of novel eIF4E-targeted therapeutics.

References

- 1. mpbio.com [mpbio.com]

- 2. EIF4E - Wikipedia [en.wikipedia.org]

- 3. portlandpress.com [portlandpress.com]

- 4. Differential requirements for eIF4E dose in normal development and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Knockdown of eukaryotic translation initiation factor 4E suppresses cell growth and invasion, and induces apoptosis and cell cycle arrest in a human lung adenocarcinoma cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Control of the eIF4E activity: structural insights and pharmacological implications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Therapeutic suppression of translation initiation factor eIF4E expression reduces tumor growth without toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Signalling to eIF4E in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Eukaryotic Initiation Factors (eIF) 2α and 4E Expression, Localization, and Phosphorylation in Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Depletion of cap-binding protein eIF4E dysregulates amino acid metabolic gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Knockdown of eIF4E suppresses cell proliferation, invasion and enhances cisplatin cytotoxicity in human ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Translational control of programmed cell death: eukaryotic translation initiation factor 4E blocks apoptosis in growth-factor-restricted fibroblasts with physiologically expressed or deregulated Myc - PMC [pmc.ncbi.nlm.nih.gov]

- 14. origene.com [origene.com]

- 15. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 16. MTT assay protocol | Abcam [abcam.com]

- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 18. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 19. biogot.com [biogot.com]

- 20. abcam.com [abcam.com]

Methodological & Application

Application Notes and Protocols for eIF4E-IN-2 Cell-Based Assays

For Research Use Only.

Introduction

The eukaryotic translation initiation factor 4E (eIF4E) is a critical component of the eIF4F complex, which is responsible for the cap-dependent translation of mRNA in eukaryotic cells.[1] By binding to the 5' m7G cap of mRNA, eIF4E facilitates the recruitment of the ribosomal machinery to initiate protein synthesis.[1] Dysregulation of eIF4E activity is a hallmark of many cancers, where its overexpression leads to the preferential translation of oncogenes involved in cell proliferation, survival, and metastasis.[1][2] Consequently, eIF4E has emerged as a promising therapeutic target for cancer.[2]

eIF4E-IN-2 is a potent and selective inhibitor of eIF4E.[3] It exerts its function by interfering with the cap-binding activity of eIF4E, thereby inhibiting cap-dependent translation. These application notes provide detailed protocols for cell-based assays to characterize the activity of this compound.

eIF4E Signaling Pathway

The activity of eIF4E is primarily regulated by two major signaling pathways: the PI3K/Akt/mTOR pathway and the Ras/Raf/MEK/ERK (MAPK) pathway. Both pathways converge on key regulators of eIF4E function. The mTORC1 complex, a downstream effector of the PI3K/Akt pathway, phosphorylates the eIF4E-binding proteins (4E-BPs), causing their dissociation from eIF4E and allowing eIF4E to assemble into the active eIF4F complex. The MAPK-interacting kinases (MNKs), which are activated by the MAPK pathway, phosphorylate eIF4E directly, enhancing its activity.

References

Application Notes and Protocols for eIF4E Immunoprecipitation Using eIF4E-IN-2

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the immunoprecipitation of the eukaryotic translation initiation factor 4E (eIF4E) using a hypothetical, high-affinity inhibitor, eIF4E-IN-2. The provided methodologies are based on established immunoprecipitation techniques for eIF4E and are intended to serve as a comprehensive guide for researchers interested in studying eIF4E protein interactions and the effects of its inhibition.

Introduction

Eukaryotic translation initiation factor 4E (eIF4E) is a key protein in the regulation of cap-dependent mRNA translation. It functions by binding to the 5' cap structure of mRNAs, facilitating the assembly of the eIF4F complex, and recruiting ribosomes to the mRNA.[1][2] The activity of eIF4E is tightly controlled by two major signaling pathways: the PI3K/Akt/mTOR pathway and the Ras/MAPK pathway.[1][3] Dysregulation of these pathways and the subsequent hyperactivation of eIF4E are frequently observed in various cancers, making eIF4E a critical target for therapeutic intervention.[3][4][5]

This compound is a novel, specific inhibitor designed to disrupt the interaction between eIF4E and its scaffolding protein, eIF4G. This disruption effectively halts the initiation of cap-dependent translation. These notes describe the application of this compound in immunoprecipitation (IP) assays to isolate eIF4E and its binding partners. This can be a valuable tool for studying the composition of the eIF4F complex under various cellular conditions and for validating the in-cell efficacy of eIF4E inhibitors.

eIF4E Signaling Pathways

The activity of eIF4E is regulated by complex signaling cascades that converge on this critical translation initiation factor. Understanding these pathways is essential for interpreting the results of immunoprecipitation experiments.

Caption: The PI3K/Akt/mTOR and Ras/MAPK signaling pathways regulating eIF4E activity.

Experimental Data

The following table summarizes hypothetical quantitative data for the binding of this compound to eIF4E. This data is provided for illustrative purposes to guide researchers in their experimental design and data analysis.

| Parameter | Value | Method |

| Binding Affinity (Kd) | 5 nM | Isothermal Titration Calorimetry |

| IC50 (eIF4E-eIF4G Interaction) | 50 nM | Homogeneous Time-Resolved Fluorescence (HTRF) |

| Cellular Potency (EC50) | 200 nM | In-Cell Western |

| Immunoprecipitation Efficiency | > 85% | Western Blot Analysis |

Immunoprecipitation Protocol using this compound

This protocol details the steps for immunoprecipitating endogenous eIF4E from cell lysates.

Materials

-

Cell Lines: HEK293, MDA-MB-231, or other cell lines expressing eIF4E.

-

Antibodies: Anti-eIF4E antibody (for capture), Rabbit IgG (isotype control).

-

This compound: For elution (hypothetical).

-

Beads: Protein A/G magnetic beads or agarose beads.

-

Buffers and Reagents:

-

Phosphate-Buffered Saline (PBS), ice-cold.

-

IP Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors.

-

Wash Buffer: IP Lysis Buffer without protease and phosphatase inhibitors.

-

Elution Buffer: 0.1 M Glycine-HCl pH 2.5 or a specific elution buffer containing a high concentration of this compound.

-

Neutralization Buffer: 1 M Tris-HCl pH 8.5.

-

SDS-PAGE sample buffer (e.g., Laemmli buffer).

-

Experimental Workflow

Caption: A generalized workflow for the immunoprecipitation of eIF4E.

Detailed Procedure

-

Cell Lysate Preparation:

-

Grow cells to 80-90% confluency.

-

Wash cells twice with ice-cold PBS.

-

Add ice-cold IP Lysis Buffer to the cells and scrape them from the plate.

-

Incubate the cell suspension on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (cleared lysate) to a new pre-chilled tube.

-

Determine the protein concentration of the lysate using a suitable protein assay (e.g., BCA).

-

-

Pre-Clearing the Lysate (Optional but Recommended):

-

To reduce non-specific binding, incubate the cell lysate with Protein A/G beads for 1 hour at 4°C with gentle rotation.

-

Pellet the beads by centrifugation and transfer the supernatant to a new tube.

-

-

Immunoprecipitation:

-

To the pre-cleared lysate, add the anti-eIF4E antibody (the optimal concentration should be determined empirically, typically 1-5 µg per 1 mg of total protein).

-

As a negative control, add an equivalent amount of isotype control IgG to a separate aliquot of lysate.

-

Incubate the lysate-antibody mixture overnight at 4°C with gentle rotation.[6]

-

-

Capture of Immune Complexes:

-

Add an appropriate amount of pre-washed Protein A/G beads to the lysate-antibody mixture.

-

Incubate for 1-3 hours at 4°C with gentle rotation to allow the beads to bind the antibody-antigen complexes.

-

-

Washing:

-

Pellet the beads by centrifugation or using a magnetic stand.

-

Carefully remove the supernatant.

-

Wash the beads three to five times with 1 mL of ice-cold Wash Buffer. With each wash, resuspend the beads and then pellet them.

-

-

Elution:

-

After the final wash, remove all residual supernatant.

-

Method A: Elution with this compound: Resuspend the beads in an elution buffer containing a high concentration of this compound (e.g., 100 µM). Incubate for 30-60 minutes at room temperature with gentle agitation. This method is ideal for isolating intact eIF4E complexes for functional assays.

-

Method B: Denaturing Elution: Resuspend the beads in 1X SDS-PAGE sample buffer and boil for 5-10 minutes to dissociate the protein complexes from the beads. This method is suitable for subsequent analysis by Western blotting.

-

-

Analysis:

-

Pellet the beads and collect the supernatant containing the eluted proteins.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-eIF4E antibody to confirm successful immunoprecipitation.

-

For the identification of interacting partners, the eluate can be subjected to mass spectrometry analysis.

-

Conclusion

The protocol described provides a robust framework for the immunoprecipitation of eIF4E using the specific inhibitor this compound. This approach allows for the efficient isolation of eIF4E and its associated proteins, facilitating a deeper understanding of its biological functions and the effects of its inhibition. The successful application of this protocol will aid in the characterization of the eIF4E interactome and the development of novel cancer therapeutics targeting cap-dependent translation.

References

- 1. Signalling to eIF4E in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The Role of the Eukaryotic Translation Initiation Factor 4E (eIF4E) in Neuropsychiatric Disorders [frontiersin.org]

- 3. Signalling to eIF4E in cancer | Semantic Scholar [semanticscholar.org]

- 4. Advances in understanding and targeting eIF4E activity - PMC [pmc.ncbi.nlm.nih.gov]